molecular formula C18H27NO5 B2714540 Boc-Tyr-OtBu CAS No. 18938-60-8

Boc-Tyr-OtBu

Cat. No.: B2714540
CAS No.: 18938-60-8
M. Wt: 337.416
InChI Key: WGJGINMQCMATNP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester, commonly known as Boc-Tyr-OtBu, is a derivative of the amino acid tyrosine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, as a protecting group for the amino and hydroxyl groups of tyrosine. The protecting groups help prevent unwanted side reactions during peptide synthesis.

Scientific Research Applications

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester has several applications in scientific research:

Mechanism of Action

Safety and Hazards

Boc-Tyr-OtBu should be handled with care to avoid contact with skin and eyes, and inhalation of dust and aerosols . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition .

Future Directions

Boc-Tyr-OtBu, as a tyrosine derivative, has potential applications in various fields. It can be used in the synthesis of peptide polymers, which are now used in some of the most innovative healthcare strategies . It can also be used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Analysis

Biochemical Properties

Boc-Tyr-OtBu plays a significant role in biochemical reactions. It is used as a protective group for tyrosine’s hydroxyl group to prevent unnecessary reactions during the synthesis process

Cellular Effects

The cellular effects of this compound are not well-studied. Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a protective group in peptide synthesis. It prevents the hydroxyl group of tyrosine from participating in unwanted reactions during the synthesis process

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in many common organic solvents , suggesting it may be stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester typically involves the reaction of L-tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester is unique due to its dual protection of both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired product .

Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJGINMQCMATNP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.